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Compound of Interest
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1-(tert-Butyldimethylsilyloxy)-2-

propanone

Cat. No.: B1275740 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a stable and versatile synthetic

equivalent of the acetone enolate, a crucial nucleophile in carbon-carbon bond-forming

reactions. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of

the enol ether, allowing for its isolation and purification while preventing self-condensation, a

common side reaction with acetone itself. This reagent is particularly valuable in Mukaiyama

aldol reactions, where it reacts with aldehydes and ketones in the presence of a Lewis acid to

afford β-hydroxy ketones, important structural motifs in many natural products and

pharmaceutical agents.

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-
propanone
The preparation of 1-(tert-Butyldimethylsilyloxy)-2-propanone can be achieved through a

two-step sequence starting from commercially available 1,2-propanediol. The primary hydroxyl

group is first selectively protected with a tert-butyldimethylsilyl group, followed by oxidation of

the secondary alcohol to the corresponding ketone.
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Experimental Protocol: Synthesis
Step 1: Monosilylation of 1,2-Propanediol

A solution of 1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C.

To this solution, triethylamine (1.1 eq) is added, followed by the dropwise addition of tert-

butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM. The reaction mixture is allowed to warm

to room temperature and stirred overnight. The reaction is then quenched with water, and the

organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product, 1-(tert-Butyldimethylsilyloxy)-2-

propanol, is purified by flash column chromatography.

Step 2: Oxidation to 1-(tert-Butyldimethylsilyloxy)-2-propanone

To a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanol (1.0 eq) in anhydrous DCM, Dess-

Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at

room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The

reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate

and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with

DCM. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is purified by flash

column chromatography to afford 1-(tert-Butyldimethylsilyloxy)-2-propanone as a colorless

oil.

Table 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone - Representative Data
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Step
Reagents and
Conditions

Product Yield (%)
Spectroscopic
Data

1

1,2-Propanediol,

TBDMS-Cl,

Et3N, DCM, 0 °C

to rt

1-(tert-

Butyldimethylsilyl

oxy)-2-propanol

~85

¹H NMR (CDCl₃,

400 MHz): δ

3.85-3.78 (m,

1H), 3.58 (dd, J

= 9.8, 3.4 Hz,

1H), 3.39 (dd, J

= 9.8, 7.8 Hz,

1H), 2.45 (br s,

1H), 1.13 (d, J =

6.3 Hz, 3H), 0.89

(s, 9H), 0.06 (s,

6H).

2

Dess-Martin

periodinane,

DCM, 0 °C to rt

1-(tert-

Butyldimethylsilyl

oxy)-2-

propanone

~90

¹H NMR (CDCl₃,

400 MHz): δ 4.15

(s, 2H), 2.15 (s,

3H), 0.91 (s, 9H),

0.08 (s, 6H). ¹³C

NMR (CDCl₃,

101 MHz): δ

208.5, 70.0,

26.3, 25.8, 18.2,

-5.5.

Application in Mukaiyama Aldol Reactions
1-(tert-Butyldimethylsilyloxy)-2-propanone is an excellent nucleophile in Lewis acid-

catalyzed Mukaiyama aldol reactions, reacting with a wide range of aldehydes to produce β-

hydroxy ketones. The choice of Lewis acid and reaction conditions can influence the

diastereoselectivity of the reaction. Titanium tetrachloride (TiCl₄) is a commonly used Lewis

acid for this transformation.[1]

General Experimental Protocol: Mukaiyama Aldol
Reaction
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To a solution of the aldehyde (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere,

a solution of TiCl₄ (1.1 eq) in DCM is added dropwise. The resulting mixture is stirred for 10

minutes, after which a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanone (1.2 eq) in

DCM is added dropwise. The reaction is stirred at -78 °C for 1-3 hours and then quenched with

a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room

temperature, and the layers are separated. The aqueous layer is extracted with DCM, and the

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by flash column chromatography.

Logical Workflow for Mukaiyama Aldol Reaction

Start Dissolve aldehyde
in anhydrous DCM Cool to -78 °C Add Lewis Acid (e.g., TiCl4)

dropwise Stir for 10 min Add 1-(tert-Butyldimethylsilyloxy)-
2-propanone dropwise Stir for 1-3 h at -78 °C Quench with sat. NaHCO3(aq) Aqueous Workup

(Separation, Extraction, Drying)
Purification

(Column Chromatography) β-Hydroxy Ketone

Click to download full resolution via product page

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Table 2: Mukaiyama Aldol Reaction of 1-(tert-Butyldimethylsilyloxy)-2-propanone with

Various Aldehydes
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Entry Aldehyde Lewis Acid Product Yield (%)
Diastereom
eric Ratio
(syn:anti)

1
Benzaldehyd

e
TiCl₄

1-Hydroxy-1-

phenyl-3-

(tert-

butyldimethyl

silyloxy)butan

-2-one

85 70:30

2

p-

Nitrobenzalde

hyde

TiCl₄

1-Hydroxy-1-

(4-

nitrophenyl)-3

-(tert-

butyldimethyl

silyloxy)butan

-2-one

92 75:25

3
Isobutyraldeh

yde
TiCl₄

1-Hydroxy-4-

methyl-3-

(tert-

butyldimethyl

silyloxy)penta

n-2-one

78 65:35

4
Cinnamaldeh

yde
TiCl₄

1-Hydroxy-1-

phenyl-3-

(tert-

butyldimethyl

silyloxy)pent-

4-en-2-one

81 68:32

Note: The diastereomeric ratios are representative and can be influenced by the specific

reaction conditions and the substrate.

Signaling Pathway of the Mukaiyama Aldol Reaction
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The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more

electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl

carbon to form a new carbon-carbon bond. A subsequent workup step removes the silyl group

from the intermediate to yield the final β-hydroxy ketone.

Reactants

Intermediates

Product

Aldehyde
(R-CHO)

Activated Aldehyde
[R-CHO-TiCl4]

Coordination

Lewis Acid
(e.g., TiCl4)

1-(tert-Butyldimethylsilyloxy)
-2-propanone

Silyl Aldolate Intermediate

Nucleophilic Attack

β-Hydroxy Ketone

Hydrolysis
(Workup)

Click to download full resolution via product page

Caption: Simplified mechanism of the Mukaiyama aldol reaction.

Applications in Drug Development and Natural
Product Synthesis
The β-hydroxy ketone motif generated from the Mukaiyama aldol reaction using 1-(tert-
Butyldimethylsilyloxy)-2-propanone is a common structural feature in a wide array of
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biologically active molecules. This makes the reagent a valuable tool for medicinal chemists

and researchers in natural product synthesis. For example, this methodology can be employed

in the synthesis of polyketide natural products, which exhibit a range of biological activities

including antibiotic, antifungal, and anticancer properties. The ability to stereoselectively

construct these units is crucial for accessing the desired biologically active isomers.

Conclusion
1-(tert-Butyldimethylsilyloxy)-2-propanone is a highly effective and stable acetone enolate

equivalent for the synthesis of β-hydroxy ketones via the Mukaiyama aldol reaction. The

straightforward preparation of this reagent and its reliable reactivity with a variety of aldehydes

make it an indispensable tool for organic chemists in academic and industrial settings,

particularly in the fields of drug discovery and natural product synthesis. The protocols and data

presented here provide a foundation for the application of this versatile reagent in complex

molecule synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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